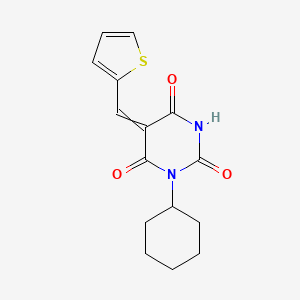

![molecular formula C22H19NO B5106893 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B5106893.png)

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, also known as BMK or benzyl methyl ketone, is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. BMK is used as a starting material for the synthesis of many drugs, including amphetamines, ephedrine, and methamphetamine.

Wirkmechanismus

The mechanism of action of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is not well understood. However, it is believed that 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one acts as a precursor for the synthesis of various drugs and organic compounds, which then act on the central nervous system (CNS) to produce their effects. For example, amphetamines act on the CNS by increasing the release of dopamine and norepinephrine, which leads to increased alertness, attention, and energy.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one are not well studied. However, it is known that 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is metabolized in the liver to produce various metabolites, which may have different effects on the body. Some metabolites of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one may be toxic or carcinogenic, and may cause liver damage or other adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is also a controlled substance and requires special handling and storage. In addition, the purity and yield of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can vary depending on the synthesis method and reaction conditions, which can affect the results of lab experiments.

Zukünftige Richtungen

There are several future directions for the research on 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one. One direction is to develop new synthesis methods for 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one that are more efficient, environmentally friendly, and produce higher yields and purities. Another direction is to study the metabolism and toxicity of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one and its metabolites, and to develop methods for detecting and monitoring 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one and its metabolites in biological samples. Finally, the use of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one as a starting material for the synthesis of new drugs and organic compounds should be explored, with a focus on developing drugs that are safer, more effective, and have fewer side effects.

Synthesemethoden

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can be synthesized via a variety of methods, including the Friedel-Crafts acylation of benzene with acetyl chloride, followed by amination with 3-methyl aniline. Another method involves the condensation of benzyl chloride with acetone in the presence of sodium hydroxide, followed by amination with 3-methyl aniline. The yield and purity of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can be improved by modifying the reaction conditions, such as temperature, solvent, and catalyst.

Wissenschaftliche Forschungsanwendungen

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is widely used in scientific research as a starting material for the synthesis of various drugs and organic compounds. 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is an important precursor for the synthesis of amphetamines, which are used to treat attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is also used to synthesize ephedrine, which is used as a nasal decongestant and a bronchodilator.

Eigenschaften

IUPAC Name |

(E)-3-(3-methylanilino)-1-(4-phenylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c1-17-6-5-9-21(16-17)23-15-14-22(24)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-16,23H,1H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACYQNFKORHFN-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

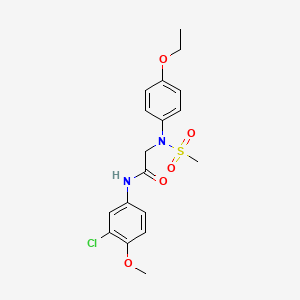

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5106819.png)

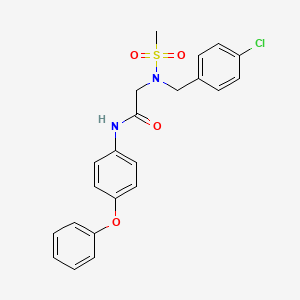

![ethyl (5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5106833.png)

![4-(2-hydroxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106845.png)

![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5106852.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5106863.png)

![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-chlorobenzoate](/img/structure/B5106878.png)

![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5106884.png)

![3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5106899.png)

![1-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106903.png)

![3-{[(1-phenylcyclopentyl)methyl]amino}propanenitrile hydrochloride](/img/structure/B5106909.png)

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol dihydrochloride](/img/structure/B5106912.png)